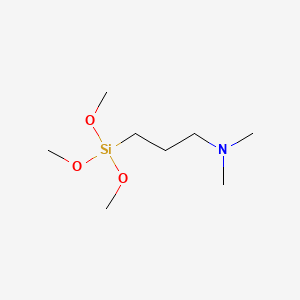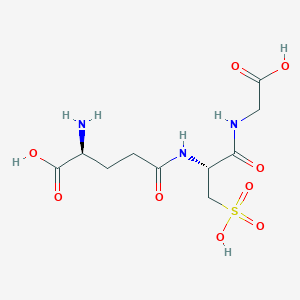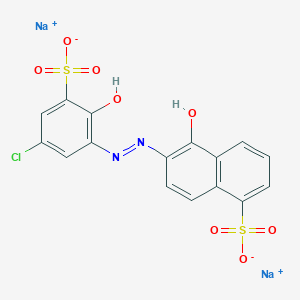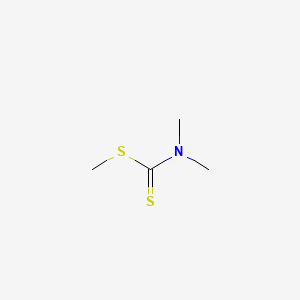
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Vue d'ensemble
Description
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DDFD) is an important organic compound that has been studied for its potential applications in various scientific research fields. DDFD is a cyclic diester of furan and is a colorless, crystalline solid with a melting point of about 140°C. It is a versatile compound that has been used in the synthesis of various organic compounds, in the synthesis of novel catalysts, and in the development of new materials for various applications. In addition, DDFD has also been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis and Characterization
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate has been a subject of interest in organic synthesis. It has been synthesized through various methods, demonstrating its versatility and importance in organic chemistry. For instance, Boltacheva et al. (2019) achieved its synthesis by reacting lithium 4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate with manganese(III) acetate, revealing its complex chemical structure through X-ray analysis (Boltacheva et al., 2019). Additionally, Li Wei-jie (2006) described a concise method for synthesizing 3,4-disubstitutedfuran-2,5-dicarboxylic acids, including this compound, showcasing the compound's utility in the preparation of various derivatives (Li Wei-jie, 2006).
Chemical Properties and Reactions
The compound's chemical properties and reactions have been extensively studied. Holzer et al. (1994) explored the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane, leading to the formation of interesting derivatives, which were characterized by spectroscopic methods (Holzer et al., 1994). Yamaguchi et al. (1997) prepared isopropenyldihydrofurandicarboxylates, including diethyl 5-isopropenyl-4,5-dihydrofuran-2,3-dicarboxylate, by cyclization of diethyl 2-oxosuccinate, highlighting its reactivity and potential in creating new molecular structures (Yamaguchi et al., 1997).
Applications in Material Science
The compound has also found applications in material science. For instance, Pamuk Algi et al. (2013) demonstrated its use in creating new electrochromic materials. They copolymerized a derivative of this compound with 3,4-ethylenedioxythiophene, resulting in a copolymer with multicolor electrochromic properties, suitable for applications like camouflage and full-color electrochromic devices (Pamuk Algi et al., 2013).
Pharmaceutical Research
In the field of pharmaceutical research, Bozorov et al. (2017) synthesized and evaluated a series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potential antitumor and anti-influenza virus agents. Their study demonstrated the compound's relevance in developing new therapeutic agents (Bozorov et al., 2017).
Propriétés
IUPAC Name |
diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O7/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCMPUKYPRCPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(O1)C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284092 | |
| Record name | Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6270-57-1 | |
| Record name | 6270-57-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-](/img/structure/B1582831.png)
